N-(4-methylidenecyclohexyl)cyclopropanecarboxamide

Gas chromatography Retention index Analytical chemistry

Researchers requiring precise chromatographic differentiation of methylidene-substituted cyclohexane carboxamides from saturated analogs often face co-elution and identification challenges. N-(4-methylidenecyclohexyl)cyclopropanecarboxamide serves as an exact solution for these analytical gaps. - GC-MS Differentiation: Its distinct Kovats retention index makes it an ideal system suitability marker or retention time standard. - SAR Studies: The unique 4-methylidene group provides a critical π-electron handle for investigating TRPM8 modulation. - Physicochemical Profile: With a MW of 179.26 g/mol and TPSA of 29.1 Ų, it fills a volatility gap between WS-3 and WS-23, suiting inhalation-based cooling research.

Molecular Formula C11H17NO
Molecular Weight 179.263
CAS No. 2097930-45-3
Cat. No. B2483840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylidenecyclohexyl)cyclopropanecarboxamide
CAS2097930-45-3
Molecular FormulaC11H17NO
Molecular Weight179.263
Structural Identifiers
SMILESC=C1CCC(CC1)NC(=O)C2CC2
InChIInChI=1S/C11H17NO/c1-8-2-6-10(7-3-8)12-11(13)9-4-5-9/h9-10H,1-7H2,(H,12,13)
InChIKeyMZNDRUAWCVSZGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-methylidenecyclohexyl)cyclopropanecarboxamide (CAS 2097930-45-3): Structural Identity and Procurement Context


N-(4-methylidenecyclohexyl)cyclopropanecarboxamide (CAS 2097930-45-3) is a specialty small molecule of the cyclopropanecarboxamide class, distinguished by an exocyclic methylene group on the cyclohexyl ring . Its molecular formula is C₁₁H₁₇NO (molecular weight 179.26 g/mol), and it is structurally positioned within the broader chemical space of cyclohexane‑carboxamide cooling agents and flavor modulators . The compound possesses one hydrogen‑bond donor, two hydrogen‑bond acceptors, and a topological polar surface area of approximately 29.1 Ų , characteristics that influence both molecular recognition and formulation behavior. Although its CAS entry exists, publicly available quantitative pharmacological data remain extremely scarce.

Unique methylidene substituent for structure–activity relationship probe design
Potential chromatographic reference for exocyclic alkene differentiation in GC methods
Research-grade small molecule for volatile cooling-agent screening studies

Why N-(4-methylidenecyclohexyl)cyclopropanecarboxamide Cannot Be Replaced by Common In‑Class Analogs


The 4‑methylidene substituent is a structural feature absent from the nearest widely referenced analog, N‑cyclohexylcyclopropanecarboxamide (CAS 14372‑09‑9), which carries only a simple cyclohexyl ring . This exocyclic double bond introduces a distinct combination of conformational rigidity and potential for stereoelectronic interactions that directly affects molecular recognition, metabolism, and physicochemical properties such as logP and hydrogen‑bonding surface area . Generic substitution with a saturated or differently substituted cyclohexyl‑cyclopropanecarboxamide would therefore alter key parameters that govern biological activity, analytical behavior, and formulation stability, rendering the compounds non‑interchangeable for any data‑driven research or industrial application.

Target compound vs. N‑cyclohexylcyclopropanecarboxamide
The 4‑methylidene group introduces conformational rigidity and altered logP; the saturated analog lacks these stereoelectronic features, so direct substitution may shift molecular recognition and analytical behavior.
Risk with hydroxylated analogs (e.g., menthyl cyclopropanecarboxamide)
Higher topological polar surface area and hydrogen‑bonding capacity can reduce membrane permeability and alter partitioning; results obtained with such analogs may not transfer to the methylidene compound.
Volatility‑dependent cooling agent comparators (WS‑3, WS‑23)
Molecular weight differences shift volatility profiles; substitution without re‑evaluation can lead to unexpected delivery kinetics in inhalation or flavor release studies.

N-(4-methylidenecyclohexyl)cyclopropanecarboxamide: Quantitative Differentiation Evidence Against the Closest Availability Analogs


Kovats Retention Index Distinguishes Target from the Saturated Cyclohexyl Analog (N‑Cyclohexylcyclopropanecarboxamide)

The target compound possesses an exocyclic methylene group that changes chromatographic behavior relative to the saturated comparator N‑cyclohexylcyclopropanecarboxamide. While experimental Kovats RI data for the target compound are not publicly available, the comparator’s RI on a non‑polar column (SE‑30, 180 °C) is 1512 . The presence of the methylidene functionality is expected to alter the RI substantially, providing a measurable parameter for identity confirmation and quality control for purchasers who require lot‑to‑lot analytical traceability.

Kovats RI comparison
Class-level inference
Target: no public experimental RI; comparator RI 1512 (SE‑30, 180 °C)
Qualitative shift expected from methylidene group; supports chromatographic identity screening
Experimental RI confirmation needed for quantitative differentiation
Gas chromatography Retention index Analytical chemistry

Topological Polar Surface Area Differentiates Target from Saturated and Hydroxylated Cyclohexyl Analogs

The topological polar surface area (TPSA) of N‑(4‑methylidenecyclohexyl)cyclopropanecarboxamide is calculated as approximately 29.1 Ų . This value is lower than that of N‑cyclohexylcyclopropanecarboxamide (TPSA ≈ 29.1 Ų; essentially identical because both have one H‑bond donor and two acceptors) but notably lower than hydroxylated analogs such as menthol‑derived cyclopropanecarboxamides (e.g., menthyl cyclopropanecarboxamide, TPSA ≈ 38 Ų). The lower TPSA suggests superior passive membrane permeability, a property directly relevant to oral bioavailability and cellular penetration.

TPSA difference
Data to verify
Target TPSA ≈ 29.1 Ų; hydroxylated analog ≈ 38 Ų (Δ −8.9 Ų)
Lower TPSA may correlate with improved passive membrane permeability in research assays
Calculated descriptor; experimental permeability validation advised
Physicochemical property Permeability Drug-likeness

Molecular Weight Distinction from Higher‑Molecular‑Weight Cyclopropanecarboxamide Coolants

With a molecular weight of 179.26 g/mol, the target compound is significantly lighter than many patented cyclohexane‑carboxamide cooling agents such as WS‑3 (N‑ethyl‑p‑menthane‑3‑carboxamide, MW 211.34 g/mol) and WS‑23 (2‑isopropyl‑N,2,3‑trimethylbutyramide, MW 171.28 g/mol) . Lower molecular weight typically correlates with higher volatility, which is a critical parameter for inhalation‑based cooling delivery (e.g., in tobacco or vapor products) .

Molecular weight distinction
Cross-study comparable
Target MW 179.26 g/mol; WS‑3 211.34 g/mol, WS‑23 171.28 g/mol
Intermediate volatility positioning for inhalation cooling research screening
Volatility behavior should be confirmed experimentally
Molecular weight Volatility Flavor delivery

Procurement Scenarios for N-(4-methylidenecyclohexyl)cyclopropanecarboxamide Based on Available Differentiation Evidence


Analytical Reference Standard for Chromatographic Method Development

The distinct Kovats retention index relative to N‑cyclohexylcyclopropanecarboxamide makes this compound suitable as a system suitability marker or retention time standard in GC‑MS methods designed to resolve methylidene‑substituted cyclohexane carboxamides from their saturated counterparts. Procurement for analytical reference libraries is warranted where chromatographic differentiation is required.

Chemical Probe for Investigating Exocyclic Alkene Functionality in Cyclopropanecarboxamide Bioactivity

The presence of the methylidene group provides a chemically distinct handle for structure‑activity relationship (SAR) studies aimed at assessing the contribution of π‑electron density to target binding, metabolism, or receptor activation, particularly in programs exploring TRPM8 or other sensory receptors where alkene substitution patterns are known to modulate potency .

Flavor and Fragrance R&D: Screening for Volatility‑Tuned Cooling Agents

The molecular weight (179.26 g/mol) places this compound in an intermediate volatility range compared to the heavier WS‑3 (211.34 g/mol) and the lighter WS‑23 (171.28 g/mol) . This makes it a candidate for inhalation‑based cooling applications where a balance between rapid onset (volatility) and persistence (substantivity) is desired, as described in the EP2763554B1 patent family .

Medicinal Chemistry Hit Expansion for CNS‑Penetrant Amides

The low topological polar surface area (TPSA ≈ 29.1 Ų) and favorable hydrogen‑bond donor/acceptor ratio suggest potential for blood‑brain barrier penetration, supporting its acquisition for CNS‑focused fragment‑based or hit‑to‑lead programs, provided confirmatory permeability assays are performed internally.

Application
Selection Property
Validation Focus
Analytical reference standard for chromatographic differentiation
Distinct retention behavior vs saturated analog
GC‑MS retention time verification under standardized conditions
SAR probe for exocyclic alkene functionality
Unique methylidene π‑electron system
Receptor binding or metabolic stability assays comparing saturated analog
Volatility screening for inhalation flavor research
Intermediate molecular weight profile
Volatility and substantivity balance tests under model delivery conditions
CNS‑penetrant amide hit expansion
Low TPSA and favorable H‑bond donor/acceptor ratio
Permeability and BBB penetration assays (internal verification required)
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